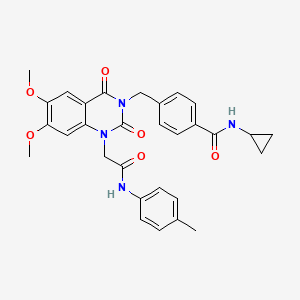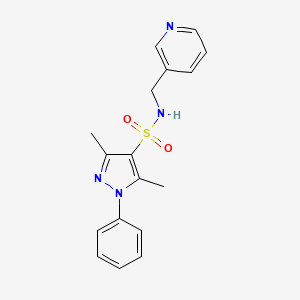
N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a quinazolinone core, cyclopropyl group, and benzamide moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the cyclopropyl group and the benzamide moiety. Common reagents and conditions used in these reactions include:
Cyclopropylation: Introduction of the cyclopropyl group using cyclopropyl bromide and a base such as potassium carbonate.
Quinazolinone Formation: Cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Benzamide Formation: Coupling of the quinazolinone intermediate with p-toluidine and subsequent acylation with benzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, including potential antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Exploration of its therapeutic potential in treating diseases.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of enzymes involved in disease pathways.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Cyclopropyl-Containing Compounds: Molecules featuring cyclopropyl groups with varying biological activities.
Benzamide Derivatives: Compounds with benzamide moieties and diverse pharmacological properties.
Uniqueness
N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide stands out due to its unique combination of structural features, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C30H30N4O6 |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
N-cyclopropyl-4-[[6,7-dimethoxy-1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C30H30N4O6/c1-18-4-10-21(11-5-18)31-27(35)17-33-24-15-26(40-3)25(39-2)14-23(24)29(37)34(30(33)38)16-19-6-8-20(9-7-19)28(36)32-22-12-13-22/h4-11,14-15,22H,12-13,16-17H2,1-3H3,(H,31,35)(H,32,36) |
InChI Key |
WYBJVFXKOOWLPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5CC5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-bromophenyl)phthalazin-1(2H)-one](/img/structure/B14973130.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B14973150.png)
![2,5-Dimethyl-1-[2-(piperidin-1-YL)ethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B14973162.png)
![1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B14973170.png)
![4-({2-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973176.png)
![N-(4-acetylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B14973183.png)
![N-(4-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B14973196.png)

![3-[(3,4-dimethoxyphenyl)methyl]-6-(3,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14973204.png)
![4-{[5-(5-methyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}morpholine](/img/structure/B14973216.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B14973224.png)
![N-benzyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B14973236.png)
![3-(3-methylphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole](/img/structure/B14973240.png)
